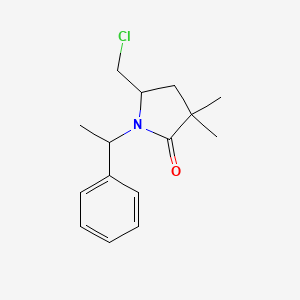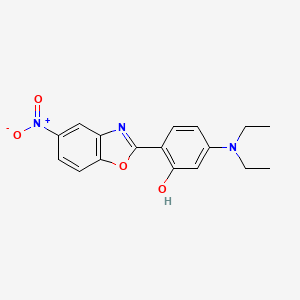![molecular formula C18H14ClF3N2 B12589234 3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 601485-49-8](/img/structure/B12589234.png)
3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-Chlorophényl)-5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole est un composé organique qui appartient à la classe des pyrazoles. Ce composé est caractérisé par la présence d’un groupe chlorophényle, d’un groupe éthyle et d’un groupe trifluorométhylphényl lié au cycle pyrazole. Le groupe trifluorométhyle est connu pour son impact significatif sur les propriétés chimiques et biologiques du composé, ce qui en fait un sujet d’étude important dans divers domaines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-Chlorophényl)-5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole implique généralement la réaction de l’isocyanate de 4-chloro-3-(trifluorométhyl)phényle avec un précurseur de pyrazole substitué par l’éthyle approprié. La réaction est effectuée dans un solvant organique non chloré inerte vis-à-vis des isocyanates, comme le toluène, dans une plage de température de 20 °C à 60 °C . Le mélange réactionnel est ensuite chauffé à une température ne dépassant pas 70 °C pour obtenir le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, les conditions de réaction sont optimisées pour garantir la pureté et la qualité les plus élevées du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-Chlorophényl)-5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium et d’aluminium (LiAlH4) dans l’éther anhydre.
Substitution : Hydroxyde de sodium (NaOH) ou hydroxyde de potassium (KOH) en milieu aqueux ou alcoolique.
Principaux produits formés
Oxydation : Formation d’oxydes et d’acides carboxyliques correspondants.
Réduction : Formation d’amines et d’alcools.
Substitution : Formation de pyrazoles substitués avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
Le 3-(4-Chlorophényl)-5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux produits pharmaceutiques présentant des profils d’efficacité et de sécurité améliorés.
Industrie : Utilisé dans la production de produits agrochimiques et de matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 3-(4-Chlorophényl)-5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, ce qui lui permet de pénétrer facilement les membranes cellulaires et d’interagir avec des cibles intracellulaires. Le composé peut inhiber des enzymes ou des récepteurs spécifiques, ce qui conduit à ses effets biologiques observés .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(Trifluorométhyl)phénol : Contient un groupe trifluorométhyle lié à un cycle phénol.
3-(Trifluorométhyl)pyridine : Contient un groupe trifluorométhyle lié à un cycle pyridine.
1-(4-Chlorophényl)-3-[4-chloro-3-(trifluorométhyl)phényl]urée : Contient à la fois des groupes chlorophényle et trifluorométhylphényle.
Unicité
Le 3-(4-Chlorophényl)-5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Numéro CAS |
601485-49-8 |
|---|---|
Formule moléculaire |
C18H14ClF3N2 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazole |
InChI |
InChI=1S/C18H14ClF3N2/c1-2-15-11-17(12-6-8-14(19)9-7-12)23-24(15)16-5-3-4-13(10-16)18(20,21)22/h3-11H,2H2,1H3 |
Clé InChI |
WOBVJZUCNMAZIK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)

![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)

![N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12589193.png)

![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)
![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)

